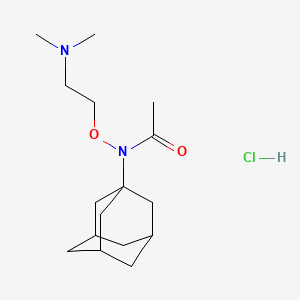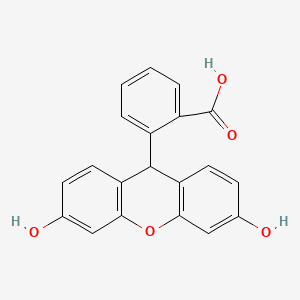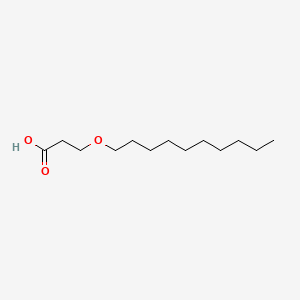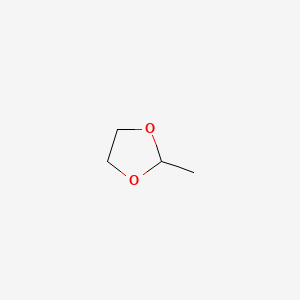
CMP-2-aminoethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMP-2-Aminoethylphosphonate, also known as cmpciliatine or CMP-2-aminoethylphosphonic acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. CMP-2-Aminoethylphosphonate is soluble (in water) and a moderately acidic compound (based on its pKa).
CMP-2-aminoethylphosphonate is a nucleotide 2-aminoethylphosphonate. It derives from a (2-aminoethyl)phosphonic acid. It is a conjugate acid of a CMP-(2-aminoethyl)phosphonate(1-).
Scientific Research Applications
1. Microbial Metabolism and the Phosphorus Cycle
CMP-2-aminoethylphosphonate is involved in microbial metabolism, playing a significant role in the phosphorus cycle. McGrath, Chin, and Quinn (2013) reviewed the biochemistry and genetics of microbial phosphonate metabolism, highlighting the importance of compounds like 2-aminoethylphosphonic acid in the global phosphorus cycle (McGrath, Chin, & Quinn, 2013).
2. Enzyme Function and Phosphonate Synthesis
Chen et al. (2002) studied the crystal structure of AEP transaminase, an enzyme crucial for phosphonate synthesis and degradation, providing insights into the molecular basis of CMP-2-aminoethylphosphonate recognition and reaction mechanisms (Chen et al., 2002).
3. Marine Biology and Phosphonosphingolipids
Matsubara, Morita, and Hayashi (1990) analyzed phosphonosphingolipids in marine animals, focusing on compounds like ceramide aminoethylphosphonate, which is structurally related to CMP-2-aminoethylphosphonate (Matsubara, Morita, & Hayashi, 1990).
4. Analytical Chemistry and Actinide Binding
Oldham, Dry, and Mueller (2009) explored the binding of actinides using surfaces functionalized with carbamoylmethylphosphonate ligands, which are chemically related to CMP-2-aminoethylphosphonate. This research has implications for radiometric assay and environmental chemistry (Oldham, Dry, & Mueller, 2009).
properties
Product Name |
CMP-2-aminoethylphosphonate |
|---|---|
Molecular Formula |
C11H20N4O10P2 |
Molecular Weight |
430.25 g/mol |
IUPAC Name |
2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
FBADRUOBFLBKJQ-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)


![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)


![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)


![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)

